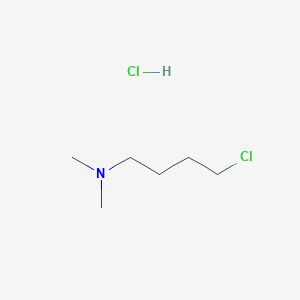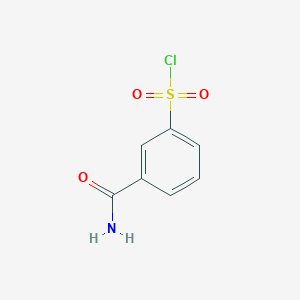
3-Cinnamoylthiazolidine-2-thione
Descripción general
Descripción
3-Cinnamoylthiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Mecanismo De Acción
Target of Action
3-Cinnamoylthiazolidine-2-thione, like other thiazolidine-2-thione derivatives, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptors, specifically PPARγ (PPAR-gamma, PPARG), which are activated by the compound . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
The compound acts by activating PPARs, thereby increasing transcription of certain genes and decreasing transcription of others . This results in an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by this compound affects the biochemical pathways related to glucose and lipid metabolism . This includes the regulation of gene expression via PPARγ, which is tissue-specific . Although its role in adipocyte differentiation is well documented, the normal functions of PPARγ remain unclear .
Result of Action
The activation of PPARγ by this compound leads to a decrease in plasma glucose and insulin levels, and an improvement in some of the abnormalities of lipid metabolism . This is associated with an increase in insulin sensitivity in peripheral tissues, with relatively little effect on hepatic glucose output .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other substances. It’s also worth noting that gene expression, which is a key part of the compound’s mechanism of action, is often under the influence of environmental factors in so-called ‘gene–environment interactions’ .
Análisis Bioquímico
Biochemical Properties
3-Cinnamoylthiazolidine-2-thione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary interactions of this compound is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The inhibition of xanthine oxidase by this compound can lead to a decrease in the production of uric acid, which is beneficial in the treatment of conditions such as gout . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For example, the binding of this compound to xanthine oxidase prevents the enzyme from catalyzing the oxidation of xanthine to uric acid . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of sulfur-containing compounds. This compound interacts with enzymes such as xanthine oxidase and other oxidoreductases, influencing the production and degradation of various metabolites . The presence of this compound can alter metabolic flux, leading to changes in the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnamoylthiazolidine-2-thione typically involves the condensation of thioamides with cinnamaldehyde. One common method includes the reaction of thioamides with cinnamaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnamoylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidine-2-thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine-2-thiol.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
3-Cinnamoylthiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: The parent compound without the cinnamoyl group.
Thiazole: A similar five-membered ring compound with sulfur and nitrogen atoms but lacking the thione group.
Imidazole: Another five-membered ring compound with nitrogen atoms but no sulfur.
Uniqueness
3-Cinnamoylthiazolidine-2-thione is unique due to the presence of the cinnamoyl group, which enhances its chemical reactivity and potential biological activity. This structural modification can lead to improved pharmacological properties compared to its parent compound, thiazolidine-2-thione .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWILMQOCSTVLI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=S)N1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)



![4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate](/img/structure/B3038032.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)



